
Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine is a peptide compound composed of five amino acids: glycine, cysteine, cysteine, proline, and glycine. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes two cysteine residues, allows it to participate in various biochemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next amino acid using a coupling reagent such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
化学反応の分析
Types of Reactions
Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT or TCEP.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used for coupling reactions.
Major Products
Disulfide-linked peptides: Formed through oxidation of thiol groups.
Reduced peptides: Formed through reduction of disulfide bonds.
Peptide derivatives: Formed through substitution reactions.
科学的研究の応用
Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and neuroprotective properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine involves its interaction with various molecular targets and pathways. The cysteine residues can form disulfide bonds, which are crucial for protein folding and stability. Additionally, the peptide may interact with cellular receptors and enzymes, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
Cyclo-L-prolylglycine: A dipeptide with neuroprotective properties.
N-phenylacetyl-glycyl-L-proline ethyl ester: A compound that converts into cyclo-L-prolylglycine and exhibits similar biological activities.
Uniqueness
Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine is unique due to its specific sequence and the presence of two cysteine residues, which allow it to form disulfide bonds and participate in redox reactions. This distinguishes it from other peptides that may lack these functional groups and, consequently, the same range of biochemical activities.
特性
CAS番号 |
742068-26-4 |
|---|---|
分子式 |
C15H25N5O6S2 |
分子量 |
435.5 g/mol |
IUPAC名 |
2-[[(2S)-1-[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N5O6S2/c16-4-11(21)18-8(6-27)13(24)19-9(7-28)15(26)20-3-1-2-10(20)14(25)17-5-12(22)23/h8-10,27-28H,1-7,16H2,(H,17,25)(H,18,21)(H,19,24)(H,22,23)/t8-,9-,10-/m0/s1 |
InChIキー |
XZTYXRYHSPXFAJ-GUBZILKMSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN)C(=O)NCC(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CS)NC(=O)CN)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


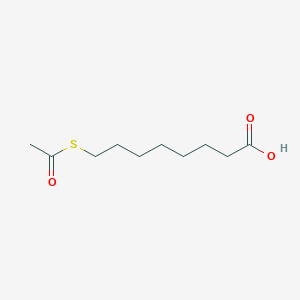
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)

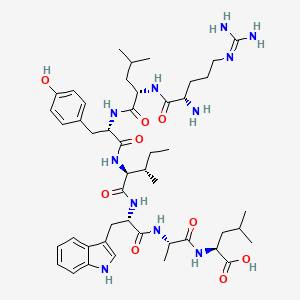
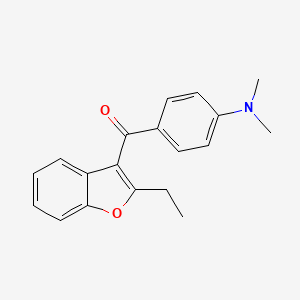
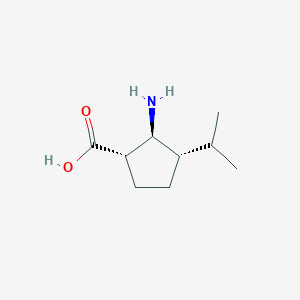
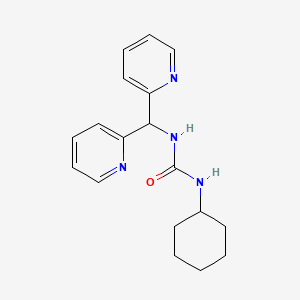

![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
